
4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one
Vue d'ensemble
Description
“4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one” is a chemical compound with the CAS Number: 332150-27-3. It has a molecular weight of 259.3 g/mol . The compound is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17NO3/c1-9(17)4-6-12-10(2)16-14-7-5-11(19-3)8-13(14)15(12)18/h5,7-8H,4,6H2,1-3H3, (H,16,18) . This indicates the presence of a quinoline ring with hydroxy and methoxy substituents, attached to a butan-2-one group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.3 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Anti-inflammatory Potential
A class of compounds, including analogues related to 4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one, has been studied for anti-inflammatory activity. Compounds with a small lipophilic group like methoxyl or methyl in combination with a butan-2-one side chain in the naphthalene ring showed significant anti-inflammatory effects. The structure-activity relationship revealed that a methyl group along the side chain decreases activity, while forming esters of a butan-2-ol side chain generally retains good activity (Goudie et al., 1978).
Antitubercular Properties
Research involving quinoline-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines, which share a structural resemblance to 4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one, demonstrated notable in vitro anti-bacterial and antimycobacterial activities. This indicates potential uses in treating tuberculosis and other bacterial infections (Thomas et al., 2011).
Anticancer Applications
Derivatives of 2-phenylquinolin-4-ones, structurally related to 4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one, were synthesized and evaluated for cytotoxic activity against tumor cell lines. They showed significant inhibitory activity, with some compounds exhibiting potent and selective inhibition against specific cancer cell lines. These compounds could lead to new anticancer drug candidates (Chou et al., 2010).
Environmental Applications
4-Methylquinoline and its derivatives, like 4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one, have been shown to undergo aerobic biodegradation by soil bacteria. This process is crucial for mitigating pollution related to hydrocarbons and treating contaminated groundwater. The degradation process results in the transformation of these compounds into less harmful substances (Sutton et al., 1996).
Propriétés
IUPAC Name |
6-methoxy-2-methyl-3-(3-oxobutyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9(17)4-6-12-10(2)16-14-7-5-11(19-3)8-13(14)15(12)18/h5,7-8H,4,6H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUANESYLXLGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355053 | |
| Record name | 4-(4-HYDROXY-6-METHOXY-2-METHYLQUINOLIN-3-YL)BUTAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one | |
CAS RN |
332150-27-3 | |
| Record name | 4-(4-HYDROXY-6-METHOXY-2-METHYLQUINOLIN-3-YL)BUTAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B3060317.png)

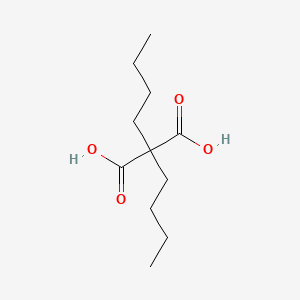
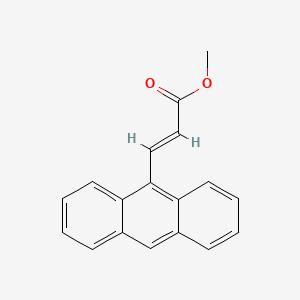
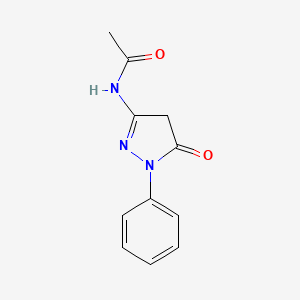

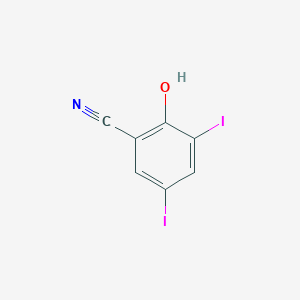

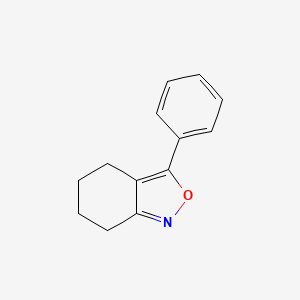
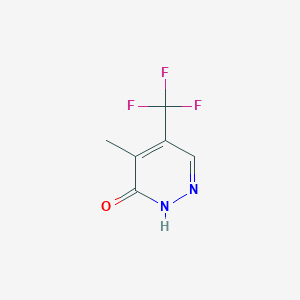


![N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3060338.png)